

PIK-93: A Comparative Guide to its Cross-Reactivity with Lipid Kinases

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Compound of Interest		
Compound Name:	PIK-93	
Cat. No.:	B1684650	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipid kinase inhibitor **PIK-93** with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.

Summary of PIK-93's Kinase Selectivity

PIK-93 is a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and also exhibits strong inhibitory activity against several class I phosphoinositide 3-kinases (PI3Ks). Its cross-reactivity profile within the lipid kinase family has been characterized, revealing a multi-targeted but not entirely specific inhibitory action. The half-maximal inhibitory concentration (IC50) values for **PIK-93** against various lipid kinases are summarized in the table below.

Kinase Target	IC50 (nM)
РІЗКу	16[1][2][3][4]
ΡΙ4ΚΙΙΙβ	19[1][2][3][4]
ΡΙ3Κα	39[1][2][3][4]
ΡΙ3Κδ	120[1][4]
РІЗКβ	590[1][4]



Table 1: Inhibitory activity of PIK-93 against a panel of lipid kinases.

Notably, **PIK-93** has been reported to show no obvious inhibitory effect against a panel of other kinases when tested at a concentration of 10 μ M. However, the specific protein kinases included in this broader selectivity panel are not detailed in the available literature.

Experimental Protocols

The determination of IC50 values for **PIK-93** against lipid kinases is typically performed using a standard in vitro kinase assay followed by thin-layer chromatography (TLC) to separate and quantify the radiolabeled lipid products.

In Vitro Lipid Kinase Assay with TLC Analysis

This method measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

- Purified lipid kinase (e.g., PI3Ky, PI4KIIIβ)
- PIK-93
- Dimethyl sulfoxide (DMSO)
- HEPES buffer (25 mM, pH 7.4)
- Magnesium chloride (MgCl2, 10 mM)
- Phosphatidylinositol (PI) substrate, freshly sonicated (100 μg/mL)
- Adenosine triphosphate (ATP)
- γ-³²P-ATP (10 μCi)
- 1N Hydrochloric acid (HCl)
- Chloroform:Methanol (1:1 mixture)

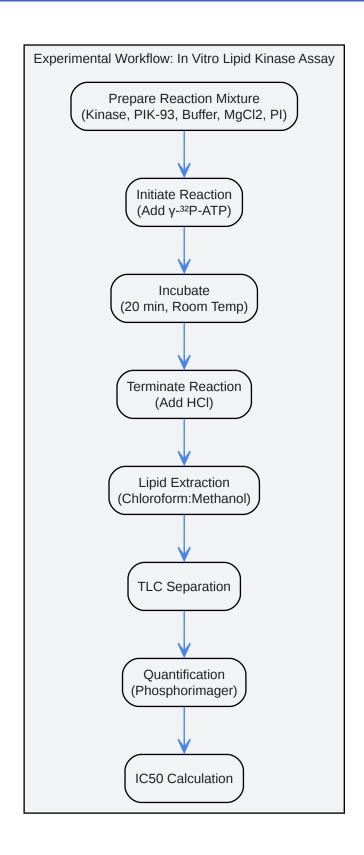


- n-propanol:1M acetic acid (65:35 solution)
- TLC plates
- Phosphorimager screen

Procedure:

- Prepare a reaction mixture containing the lipid kinase, PIK-93 at various concentrations (typically as a serial dilution, with a final DMSO concentration of 2%), HEPES buffer, and MgCl2.
- Add the freshly sonicated phosphatidylinositol substrate to the reaction mixture.
- Initiate the kinase reaction by adding ATP containing γ -32P-ATP to a final concentration of 10 or 100 μ M.
- Allow the reaction to proceed for 20 minutes at room temperature.
- Terminate the reaction by adding 105 μL of 1N HCl.
- Extract the lipids by adding 160 μL of a 1:1 chloroform:methanol mixture.
- Vortex the biphasic mixture and briefly centrifuge to separate the phases.
- Carefully transfer the lower organic phase to a new tube.
- Spot the extracted lipids onto a TLC plate.
- Develop the TLC plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.
- Dry the TLC plate and expose it to a phosphorimager screen.
- Quantify the radiolabeled lipid product to determine the kinase activity at each inhibitor concentration.
- Calculate the IC50 value by plotting the kinase activity against the logarithm of the PIK-93
 concentration and fitting the data to a dose-response curve.





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Workflow for determining lipid kinase inhibition.



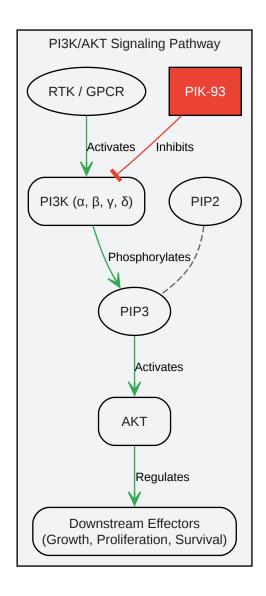
Signaling Pathways

PIK-93's inhibitory profile means it can impact multiple signaling pathways, primarily the PI3K/AKT pathway and the PI4KIIIβ-mediated trafficking pathway at the Golgi apparatus.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. **PIK-93**, by inhibiting PI3K isoforms α , β , γ , and δ , can block the production of PIP3 and subsequently attenuate downstream signaling.





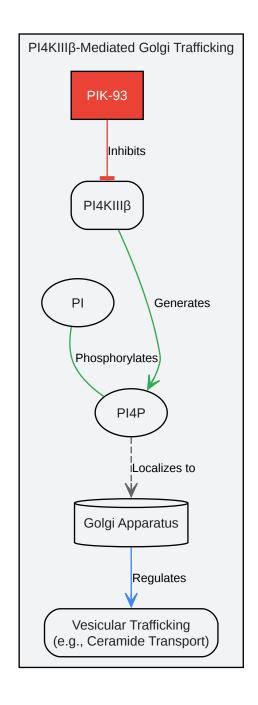
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PIK-93 inhibits multiple PI3K isoforms.

PI4KIIIβ Signaling in Golgi Trafficking

PI4KIIIβ is a key enzyme in the Golgi apparatus, where it generates a specific pool of phosphatidylinositol 4-phosphate (PI4P). This PI4P is essential for the recruitment of various proteins to the Golgi membrane, thereby regulating vesicular trafficking and the transport of lipids and proteins from the Golgi to other cellular destinations. For instance, PI4P is involved in the transport of ceramide from the endoplasmic reticulum to the Golgi. By inhibiting PI4KIIIβ, PIK-93 can disrupt these trafficking processes.





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PIK-93 disrupts PI4KIIIβ function in the Golgi.

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